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Compound of Interest

Compound Name: Ethyl 2-(2-cyanophenoxy)acetate

CAS No.: 39786-34-0

Cat. No.: B1586256 Get Quote

Executive Summary
This technical guide details the synthesis of Ethyl 2-(2-cyanophenoxy)acetate (CAS: 39786-

34-0) via the alkylation of 2-cyanophenol (salicylonitrile) with ethyl bromoacetate. This

transformation is a classic Williamson Ether Synthesis, serving as a critical intermediate step in

the production of strobilurin fungicides (e.g., Azoxystrobin) and various pharmaceutical

scaffolds.

This document moves beyond basic textbook descriptions, focusing on process chemistry

principles: scalability, impurity control, and safety management of lachrymatory reagents.

Mechanistic Insight & Reaction Design
The Chemistry
The synthesis proceeds via an

nucleophilic substitution. The reaction requires the deprotonation of 2-cyanophenol (

) to generate the phenoxide anion, which subsequently attacks the electrophilic

-carbon of ethyl bromoacetate.

Key Electronic Considerations:
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Ortho-Cyano Effect: The nitrile group at the ortho position is electron-withdrawing. This

increases the acidity of the phenol (making deprotonation easier compared to phenol) but

slightly decreases the nucleophilicity of the resulting phenoxide.

Leaving Group: Bromide is an excellent leaving group. While ethyl chloroacetate is cheaper,

it reacts significantly slower and often requires the addition of a catalyst (e.g., Potassium

Iodide) to drive the reaction via the Finkelstein pathway.

Reaction Pathway Diagram
The following diagram illustrates the concerted mechanism and the requisite electronic flows.
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Caption: Mechanistic pathway for the O-alkylation of 2-cyanophenol mediated by weak base.

Strategic Process Optimization
Solvent Selection
Choice of solvent is dictated by the solubility of the phenoxide and the rate of

reaction.
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Solvent
Dielectric
Constant

Pros Cons
Recommendati
on

Acetone 20.7

Cheap, easy

removal (low

BP), standard for

Williamson.

Low boiling point

(56°C) limits

reaction rate.

Preferred for Lab

Scale

Acetonitrile 37.5

Polar aprotic,

accelerates

, higher reflux

(82°C).

More expensive,

higher toxicity.

Preferred for

Optimization

DMF 36.7

Excellent

solubility, fast

rates.

High BP (153°C),

difficult to

remove, potential

dimethylamine

impurities.

Avoid if possible

Toluene 2.38

Non-polar, allows

water removal

(Dean-Stark).

Poor solubility of

carbonate bases;

requires Phase

Transfer Catalyst

(PTC).

Preferred for

Industrial Scale

Base Selection
While Sodium Hydride (NaH) ensures rapid, irreversible deprotonation, it is hazardous for

scale-up. Potassium Carbonate (

) is the industry standard due to the "Potassium Effect," where the

ion helps template the phenoxide-enolate structure, improving solubility in organic solvents
compared to sodium salts.

Detailed Experimental Protocol
Scale: 50 mmol (approx. 6.0 g of 2-cyanophenol) Target Yield: >90% Purity: >98% (HPLC)
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Reagents & Stoichiometry
2-Cyanophenol (MW 119.12): 1.0 equiv.

Ethyl Bromoacetate (MW 167.00): 1.1 equiv. (Slight excess to drive completion)

Potassium Carbonate (Anhydrous): 1.5 equiv.

Acetone (Reagent Grade): 10 Volumes (relative to substrate mass).

Step-by-Step Methodology
Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux

condenser, and a pressure-equalizing addition funnel. Flush with nitrogen.[1]

Solubilization: Charge the flask with 2-cyanophenol (5.96 g, 50 mmol) and Acetone (60 mL).

Stir until fully dissolved.

Deprotonation: Add Potassium Carbonate (10.35 g, 75 mmol) in a single portion. The mixture

may become a slurry. Stir at room temperature for 15–30 minutes to initiate phenoxide

formation.

Checkpoint: The color may shift to a slight yellow/orange, indicating the phenoxide anion.

Addition: Charge Ethyl Bromoacetate (6.1 mL, 55 mmol) into the addition funnel. WARNING:

This reagent is a potent lachrymator. Handle only in a fume hood.

Reaction: Add the ethyl bromoacetate dropwise over 10 minutes to control any exotherm.

Once added, heat the mixture to a gentle reflux (approx. 56°C) for 4–6 hours.

Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting phenol (

) should disappear, and the less polar product (

) should appear.

Workup:

Cool the reaction mixture to room temperature.
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Filter off the inorganic salts (

and excess

) using a sintered glass funnel. Wash the cake with cold acetone.

Concentrate the filtrate under reduced pressure (Rotovap) to yield an off-white solid or

viscous oil.

Purification:

If the product solidifies: Recrystallize from minimal hot Ethanol or a Toluene/Hexane

mixture.

If oil persists: Dissolve in Ethyl Acetate, wash with 1M NaOH (to remove unreacted

phenol), water, and brine. Dry over

and reconcentrate.

Workflow Diagram
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Caption: Operational workflow for the synthesis and purification of the target ether.
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Process Control & Characterization
To ensure the protocol is self-validating, compare the isolated product against these metrics.

Parameter Specification Method

Appearance
White to off-white crystalline

solid
Visual

Melting Point 40–45°C (approximate)* Capillary Method

1H NMR

4.75 (s, 2H,

),

1.25 (t, 3H,

)

, 400 MHz

IR Spectroscopy

~2230

(CN stretch), ~1750

(Esther C=O)

FT-IR (Neat/KBr)

*Note: Melting points for this specific derivative can vary based on purity; if it remains an oil,

trace solvent or unreacted bromoacetate is likely present.

Common Impurities:

Unreacted Phenol: Detected by colorimetric test (Ferric Chloride) or TLC. Remove via dilute

NaOH wash.

Hydrolysis Product: (2-cyanophenoxy)acetic acid. Caused by wet solvents. Ensure

anhydrous

is used.

Safety & Handling (Critical)
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Ethyl Bromoacetate: This is a severe lachrymator and highly toxic. It causes immediate

tearing and respiratory distress.

Control: Always handle in a functioning fume hood.

Decontamination: Neutralize spills with dilute ammonia or aqueous sodium carbonate.

Nitriles: While the cyano group is bound, thermal decomposition can release toxic fumes.

Avoid contact with strong acids which could hydrolyze the nitrile to the amide/acid or release

HCN under extreme conditions (though unlikely in this protocol).

References
Preparation of Azoxystrobin and Intermediates.World Intellectual Property Organization,
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Ethyl 2-(2-cyanophenoxy)acetate.PubChem Database, CID 12352100. (Chemical

structure and identifiers).

Safety Data Sheet: Ethyl Bromoacetate.Fisher Scientific. (Safety protocols for lachrymatory

agents).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Ethoxyethyl cyanoacetate | C7H11NO3 | CID 122967 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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To cite this document: BenchChem. [Process Development Guide: Synthesis of Ethyl 2-(2-
cyanophenoxy)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586256#synthesis-of-ethyl-2-2-cyanophenoxy-
acetate-from-2-cyanophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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